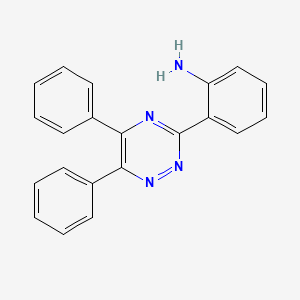![molecular formula C8H6BrNOS B12941503 2-Bromo-5-methyl-thieno[3,2-c]pyridin-4-one](/img/structure/B12941503.png)
2-Bromo-5-methyl-thieno[3,2-c]pyridin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-5-methyl-thieno[3,2-c]pyridin-4-one is a heterocyclic compound that belongs to the thienopyridine family. This compound is characterized by the presence of a bromine atom at the 2-position, a methyl group at the 5-position, and a thieno[3,2-c]pyridin-4-one core structure. Thienopyridines are known for their diverse pharmacological and biological activities, making them valuable in various scientific research fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-methyl-thieno[3,2-c]pyridin-4-one can be achieved through several methods. One common approach involves the condensation-cyclization of 5-methyl-2-thioxopyridine-3-carbonitrile with appropriate brominating agents. The reaction typically requires the presence of a base and is carried out under reflux conditions .
Another method involves the stepwise synthesis of functionalized thieno[3,2-c]pyridin-4-ones. In this approach, intermediates such as thieno[3,2-c]pyran-4-ones are isolated and treated with hydrazine hydrate to afford the desired products .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-5-methyl-thieno[3,2-c]pyridin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding sulfoxides or sulfones.
Reduction Reactions: Reduction of the thieno[3,2-c]pyridin-4-one core can lead to the formation of dihydro derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and organometallic reagents.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Substituted thieno[3,2-c]pyridin-4-ones with various functional groups at the 2-position.
Oxidation Reactions: Sulfoxides and sulfones derived from the oxidation of the sulfur atom in the thieno[3,2-c]pyridin-4-one core.
Reduction Reactions: Dihydro derivatives of thieno[3,2-c]pyridin-4-one.
Wissenschaftliche Forschungsanwendungen
2-Bromo-5-methyl-thieno[3,2-c]pyridin-4-one has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Bromo-5-methyl-thieno[3,2-c]pyridin-4-one involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain kinases, thereby modulating signaling pathways involved in cell proliferation and survival . The compound’s ability to interact with multiple targets makes it a versatile tool in drug discovery and development.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thieno[2,3-b]pyridines: These compounds share a similar core structure but differ in the position of the sulfur atom and the nature of substituents.
Furo[3,2-c]pyridin-4-ones: These derivatives have a furan ring instead of a thiophene ring and exhibit different biological activities.
Uniqueness
2-Bromo-5-methyl-thieno[3,2-c]pyridin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its bromine atom at the 2-position and methyl group at the 5-position contribute to its reactivity and potential as a pharmacologically active compound .
Eigenschaften
Molekularformel |
C8H6BrNOS |
|---|---|
Molekulargewicht |
244.11 g/mol |
IUPAC-Name |
2-bromo-5-methylthieno[3,2-c]pyridin-4-one |
InChI |
InChI=1S/C8H6BrNOS/c1-10-3-2-6-5(8(10)11)4-7(9)12-6/h2-4H,1H3 |
InChI-Schlüssel |
UKQPZQASIIOTNK-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=CC2=C(C1=O)C=C(S2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(S)-4-(2-(4-Chloro-2-fluorophenyl)-2-methylbenzo[d][1,3]dioxol-4-yl)piperidine](/img/structure/B12941423.png)

![1-(1H-Benzo[d]imidazol-2-yl)propan-2-one oxalate](/img/structure/B12941433.png)
![6-Chloro-7-{[2-(chloromethyl)phenyl]methyl}-7H-purin-2-amine](/img/structure/B12941440.png)




![tert-Butyl (R)-6-methyl-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B12941469.png)




![2-Octadecylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene](/img/structure/B12941498.png)
